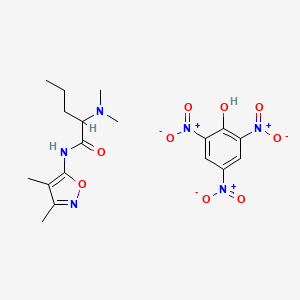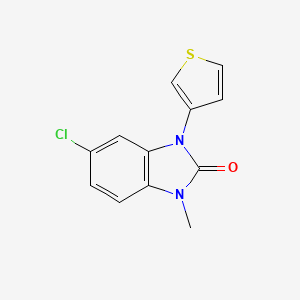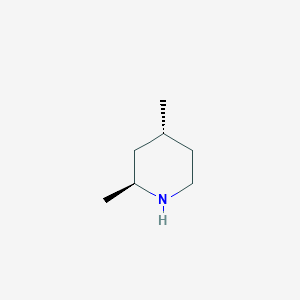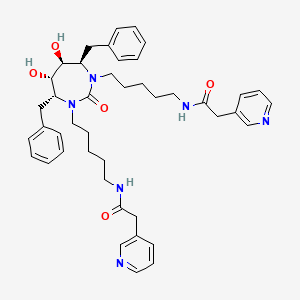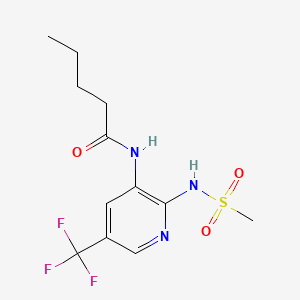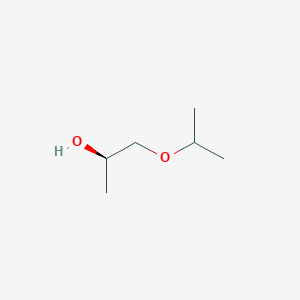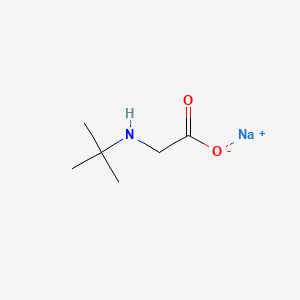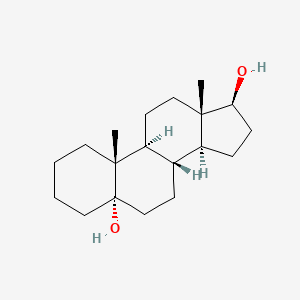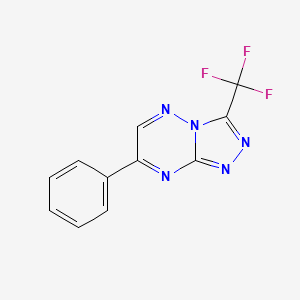
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring, and the presence of phenyl and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. For instance, a two-step route starting with 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The development of efficient and cost-effective production methods is crucial for its commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolo-triazine compounds .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . Additionally, its unique properties make it suitable for use in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to target receptors, leading to the modulation of biological processes. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- include other triazolo-triazine derivatives, such as tris(1,2,4)triazolo(1,3,5)triazine and bis(1,2,4)triazolo(4,3-b:3’,4’-f)(1,2,4,5)tetrazine .
Uniqueness: The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- lies in its specific structural features, such as the presence of phenyl and trifluoromethyl groups
Eigenschaften
CAS-Nummer |
86869-99-0 |
|---|---|
Molekularformel |
C11H6F3N5 |
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
7-phenyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C11H6F3N5/c12-11(13,14)9-17-18-10-16-8(6-15-19(9)10)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
YBDRDIQZSKQACB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)



